molecular formula C32H33BrN2O5 B12018900 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12018900
M. Wt: 605.5 g/mol
InChI Key: HTFHKLCZQXKMMI-SJCQXOIGSA-N
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Description

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes various functional groups such as benzoyl, bromophenyl, hydroxy, and morpholinyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(benzyloxy)-3-methylbenzoic acid with appropriate reagents to form the benzoyl intermediate.

    Cyclization: The cyclization step involves the formation of the pyrrol-2-one ring, which is achieved through a condensation reaction.

    Morpholinyl Propylation: The final step involves the attachment of the morpholinyl propyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

    Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

    Condensation: Acid or base catalysts are used to facilitate the condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group forms a ketone, while substitution of the bromine atom with an amine forms an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure allows for the design of new drugs that target specific diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(benzyloxy)-3-methylbenzoyl]-5-phenyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H33BrN2O5

Molecular Weight

605.5 g/mol

IUPAC Name

(4E)-5-(3-bromophenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H33BrN2O5/c1-22-19-25(11-12-27(22)40-21-23-7-3-2-4-8-23)30(36)28-29(24-9-5-10-26(33)20-24)35(32(38)31(28)37)14-6-13-34-15-17-39-18-16-34/h2-5,7-12,19-20,29,36H,6,13-18,21H2,1H3/b30-28+

InChI Key

HTFHKLCZQXKMMI-SJCQXOIGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)/O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)O)OCC5=CC=CC=C5

Origin of Product

United States

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